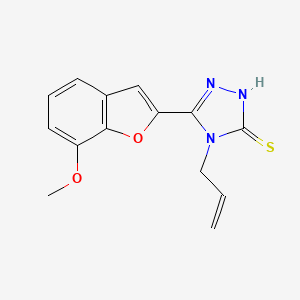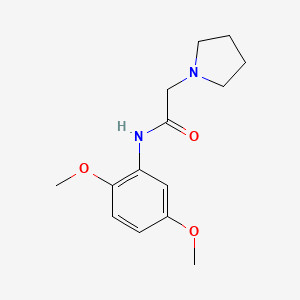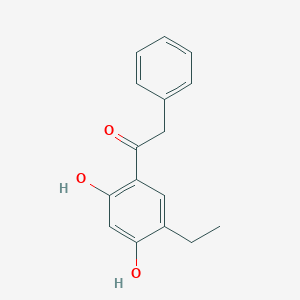![molecular formula C14H17ClN2O4 B5856619 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a member of the azepane family and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane has been found to have potential applications in the field of medicine. The compound has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and division. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been studied for its potential to reduce inflammation and oxidative stress, which are associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane in lab experiments is its high purity. The synthesis method has been optimized to yield a pure compound, which is essential for accurate and reproducible results. However, one limitation of using the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane. One direction is to further investigate its antitumor properties and potential use in cancer treatment. Another direction is to study its antibacterial and antifungal properties and develop new antibiotics based on the compound. Additionally, the compound's potential to reduce inflammation and oxidative stress could be further explored for the treatment of various diseases.
Conclusion:
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is a chemical compound with potential applications in the field of medicine. Its synthesis method has been optimized to yield a high purity of the compound, which is essential for accurate and reproducible results in lab experiments. The compound has been found to have antitumor, antibacterial, and antifungal properties and has been studied for its potential to reduce inflammation and oxidative stress. Further research is needed to fully understand the compound's mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane involves the reaction of 4-chloro-2-nitrophenol with 6-aminocaproic acid in the presence of a catalyst. The resulting product is then acetylated to obtain the final compound. The synthesis method has been optimized to yield a high purity of the compound.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-5-6-13(12(9-11)17(19)20)21-10-14(18)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWWZWTUVVLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Chloro-2-nitrophenoxy)acetyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)